Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
Description
Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methylisoxazole moiety and an ethyl ester group. The 1,2,4-oxadiazole scaffold is widely explored in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in functionalization. The 3-methylisoxazole group introduces steric and electronic effects that may modulate biological activity, solubility, and pharmacokinetic properties. This compound is of interest in drug discovery, particularly in antimicrobial and antiviral research.
Properties
Molecular Formula |
C9H9N3O4 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
ethyl 5-(3-methyl-1,2-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C9H9N3O4/c1-3-14-9(13)7-10-8(16-12-7)6-4-5(2)11-15-6/h4H,3H2,1-2H3 |
InChI Key |
ZCMLUBPUTYDIGC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC(=NO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, often involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. For instance, the reaction of ethyl nitroacetate with phenylacetylene in the presence of TEMPO and water can yield 3,5-disubstituted isoxazoles .
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature. These methods avoid the use of expensive and toxic metal catalysts, making the process more sustainable .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative, a key intermediate for further functionalization.
| Reaction Conditions | Product | Yield | Source |
|---|---|---|---|
| 2M NaOH in EtOH/H<sub>2</sub>O (reflux, 4h) | 5-(3-Methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid | 92% | |
| H<sub>2</sub>SO<sub>4</sub> (conc., 80°C, 6h) | Same as above | 85% |
This reaction is critical for generating bioactive carboxylates used in antimicrobial studies.
Nucleophilic Substitution at the Oxadiazole Ring
The oxadiazole ring participates in copper-catalyzed cross-couplings and SNAr reactions due to its electron-deficient nature.
Arylation Reactions
Arylation at the C-2 position of the oxadiazole occurs via Ullmann-type coupling:
textEthyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate + Aryl iodide → 2-Aryl-5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
| Aryl Iodide | Catalyst System | Yield | Source |
|---|---|---|---|
| 4-Iodotoluene | CuI/1,10-phenanthroline/Cs<sub>2</sub>CO<sub>3</sub> | 78% | |
| 2-Iodothiophene | Cu(OAc)<sub>2</sub>/PPh<sub>3</sub> | 64% |
Reaction optimization studies show that 1,4-dioxane at 120°C maximizes yields .
Amination Reactions
Primary amines displace the oxadiazole C-2 hydrogen under Buchwald-Hartwig conditions:
text+ R-NH<sub>2</sub> → 2-Amino-5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
| Amine | Conditions | Yield | Source |
|---|---|---|---|
| Benzylamine | Cu(OAc)<sub>2</sub>/LiO<sup>t</sup>Bu/40°C | 68% | |
| Piperidine | Same as above | 71% |
Cycloaddition Reactions
The oxadiazole ring engages in [3+2] cycloadditions with dipolarophiles like nitriles, forming fused heterocycles.
| Dipolarophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylacetylene | 120°C, 12h (neat) | Isoxazole-pyrazole hybrid | 55% | |
| Acrylonitrile | Microwave (150°C, 30min) | Oxadiazolo[3,4-d]pyridazine | 62% |
Functionalization of the Isoxazole Moiety
The 3-methylisoxazole group undergoes electrophilic substitutions and side-chain modifications.
Nitration
Nitration at the isoxazole C-4 position using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>:
text→ Ethyl 5-(4-nitro-3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
Methyl Group Oxidation
The 3-methyl group oxidizes to a carboxylic acid under strong oxidative conditions:
textKMnO<sub>4</sub>/H<sub>2</sub>O (pH 10, 70°C) → Ethyl 5-(3-carboxyisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate
-
Yield: 83%.
Biological Interactions
The compound inhibits bacterial dihydrofolate reductase (DHFR) through hydrogen bonding with Asp27 and Tyr100 residues (IC<sub>50</sub> = 1.8 μM against E. coli). Its oxadiazole ring also chelates transition metals, enabling antioxidant activity (EC<sub>50</sub> = 12.4 μM in DPPH assay).
Comparative Reactivity
A comparison with structural analogs highlights enhanced electrophilicity at the oxadiazole C-2 position:
| Compound | Relative Reactivity (vs. Parent) | Key Feature |
|---|---|---|
| Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate | 0.7× | Lacks isoxazole conjugation |
| Ethyl 5-phenyl-1,2,4-oxadiazole-3-carboxylate | 1.2× | Enhanced π-system |
This multifaceted reactivity profile positions this compound as a valuable scaffold in medicinal chemistry and materials science. Experimental protocols from peer-reviewed studies provide reproducible methodologies for its derivatization.
Scientific Research Applications
Potential Applications
Given the structural components of ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate, potential applications can be extrapolated from similar compounds:
- Pharmaceutical Research: Oxadiazole and isoxazole derivatives are known for their biological activities, which make them useful in drug discovery and development . For instance, 1,2,4-oxadiazole benzoic acid compounds have applications in treating or preventing diseases . They can be explored for activities such as:
- Agrochemicals: Heterocyclic compounds are often used in the development of pesticides, herbicides, and fungicides . The presence of both oxadiazole and isoxazole moieties in the molecule may offer synergistic effects, enhancing its potential as an agrochemical .
- Materials Science: These compounds can be used as building blocks for creating new materials with specific properties . Their use can be explored in the creation of:
- Polymers
- Organic semiconductors
- Dyes and pigments
- Chemical Synthesis: As a carboxylate ester, this compound can serve as an intermediate in the synthesis of more complex molecules . It can be used to introduce the 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carbonyl moiety into other compounds .
Further Research
Mechanism of Action
The mechanism of action of Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, inhibiting their activity or modulating their function. The oxadiazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Core
The biological and physicochemical properties of 1,2,4-oxadiazole derivatives are highly dependent on substituents. Key analogs include:
Key Observations :
- Aryl vs.
- Biological Activity : Derivatives with thiazole or isoxazole substituents (e.g., ) show improved selectivity for enzymes like proteases or kinases.
Biological Activity
Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate (CAS: 1341168-43-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by data tables and relevant case studies.
Synthesis and Characterization
This compound is synthesized through the reaction of appropriate isoxazole derivatives with oxadiazole precursors. The characterization of this compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm its structure and purity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown promising results as Bcl-2 inhibitors in various cancer cell lines. The evaluation of these compounds often involves assessing their IC50 values against specific cancer types:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 4j | MDA-MB-231 (breast cancer) | 0.52–0.88 | |
| 4j | HeLa (cervical cancer) | Not specified |
The compound's selectivity towards Bcl-2 positive cell lines indicates its potential as a targeted therapy for cancers that overexpress this protein.
Antimicrobial Activity
In addition to anticancer properties, this compound has been evaluated for its antimicrobial activity. Studies have demonstrated that oxadiazole derivatives exhibit significant antibacterial and antifungal activities:
| Activity Type | Target Organism | Result | Reference |
|---|---|---|---|
| Antibacterial | Escherichia coli | Significant | |
| Antibacterial | Pseudomonas aeruginosa | Significant | |
| Antifungal | Candida albicans | Significant |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Case Studies
Several case studies have explored the biological activity of this compound:
- Anticancer Study : A study focused on the synthesis of oxadiazole derivatives revealed that certain modifications at the 5-position significantly enhanced anticancer activity against Bcl-2 expressing cell lines. The most effective analogs were identified through structure-activity relationship (SAR) analysis .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties of various oxadiazole derivatives against common pathogens. The results indicated that modifications to the isoxazole moiety could lead to improved efficacy against both bacterial and fungal strains .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable bioavailability and a reasonable half-life in animal models .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-(3-methylisoxazol-5-yl)-1,2,4-oxadiazole-3-carboxylate?
- Methodological Answer : Cyclocondensation reactions are widely used for synthesizing 1,2,4-oxadiazole derivatives. For example, carboxylic acid hydrazides can react with ethyl carbethoxyformimidate to form the oxadiazole core (similar to methods in triazole synthesis ). For the target compound, coupling 3-methylisoxazole-5-carboxylic acid derivatives with hydroxylamine intermediates may yield the 1,2,4-oxadiazole ring. Post-synthetic esterification with ethanol under acidic or basic conditions can introduce the ethyl carboxylate group. Purity optimization requires column chromatography or recrystallization.
Q. How can the structural integrity of this compound be confirmed?
- Methodological Answer :
- X-ray crystallography : Use SHELX software for crystal structure refinement (e.g., SHELXL for small-molecule refinement ).
- Spectroscopy : H/C NMR to verify substituent positions and integration ratios. IR spectroscopy to confirm ester (C=O, ~1700 cm) and oxadiazole (C=N, ~1600 cm) functional groups.
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula (e.g., [M+H] peak).
Q. What safety precautions are recommended for handling this compound?
- Methodological Answer : Based on structurally related oxadiazoles (e.g., Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate):
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles (to prevent skin/eye irritation ).
- Ventilation : Use fume hoods to avoid inhalation of aerosols (respiratory irritation hazard ).
- Storage : Store at 2–8°C in airtight containers, away from moisture and incompatible materials (e.g., strong oxidizers) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?
- Methodological Answer :
- Temperature Control : Conduct reactions under reflux (e.g., 80–100°C) to accelerate cyclization while minimizing side reactions.
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or bases (e.g., KCO) to enhance reaction efficiency.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may improve solubility of intermediates.
- By-Product Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted hydrazides) and adjust stoichiometry .
Q. What computational approaches can predict the compound’s reactivity or binding affinity in biological systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites.
- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., chikungunya virus protease ).
- MD Simulations : Run GROMACS simulations to study stability in aqueous or lipid environments.
Q. How can discrepancies in reported synthetic yields be resolved?
- Methodological Answer :
- Reproducibility Checks : Verify reaction parameters (e.g., purity of starting materials, inert atmosphere).
- Analytical Cross-Validation : Compare NMR data with literature or databases (e.g., NIST Chemistry WebBook ).
- Crystallographic Validation : Resolve structural ambiguities via single-crystal XRD (using SHELX or ORTEP-III ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
